molecular formula C12H9N3O4 B4982131 4-[(5-nitropyridin-2-yl)amino]benzoic acid

4-[(5-nitropyridin-2-yl)amino]benzoic acid

Cat. No.: B4982131
M. Wt: 259.22 g/mol
InChI Key: NPWJAJJRRULVHY-UHFFFAOYSA-N
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Description

4-[(5-nitropyridin-2-yl)amino]benzoic acid is a chemical compound with the molecular formula C12H8N2O4 It is known for its unique structure, which combines a benzoic acid moiety with a nitropyridine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-nitropyridin-2-yl)amino]benzoic acid typically involves the nitration of 2-aminopyridine followed by a coupling reaction with benzoic acid derivatives. The nitration process introduces a nitro group at the 5-position of the pyridine ring. This is followed by a coupling reaction with a benzoic acid derivative under specific conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

4-[(5-nitropyridin-2-yl)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

4-[(5-nitropyridin-2-yl)amino]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(5-nitropyridin-2-yl)amino]benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The benzoic acid moiety can also participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(5-nitropyridin-2-yl)amino]benzoic acid is unique due to its combination of a nitropyridine group and a benzoic acid moiety. This dual functionality allows it to participate in a wide range of chemical reactions and biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-[(5-nitropyridin-2-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O4/c16-12(17)8-1-3-9(4-2-8)14-11-6-5-10(7-13-11)15(18)19/h1-7H,(H,13,14)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWJAJJRRULVHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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